

A comparative study of the toxicological profiles of branched vs. linear C12 alkanes

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Compound of Interest

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A Comparative Toxicological Profile of Branched vs. Linear C12 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of branched and linear C12 alkanes, with a focus on n-dodecane as the representative linear alkane and isododecane (a mixture of branched isomers, primarily 2,2,4,6,6-pentamethylheptane) as the primary example of a branched alkane. The information presented is supported by experimental data from studies conducted in accordance with internationally recognized guidelines.

Data Presentation: A Side-by-Side Toxicological Comparison

The following tables summarize the key toxicological endpoints for linear and branched C12 alkanes, providing a clear comparison of their potential hazards.

Table 1: Acute Toxicity

Toxicological Endpoint	Linear C12 Alkane (n-Dodecane)	Branched C12 Alkane (Isododecane)	Test Guideline
Oral LD50 (rat)	>5,000 mg/kg[1][2]	>2,000 mg/kg	OECD 401
Dermal LD50 (rabbit)	>5,000 mg/kg[1]	>2,000 mg/kg	OECD 402
Inhalation LC50 (rat)	>5.6 mg/L (4h)[2]	>21.4 mg/L (1h)	OECD 403
Aspiration Hazard	May be fatal if swallowed and enters airways	May be fatal if swallowed and enters airways	GHS Classification

Table 2: Local Tolerance

Toxicological Endpoint	Linear C12 Alkane (n-Dodecane)	Branched C12 Alkane (Isododecane)	Test Guideline
Skin Irritation (rabbit)	No irritant effect[2]	Not irritating	OECD 404
Eye Irritation (rabbit)	No irritating effect[2]	Not irritating	OECD 405
Skin Sensitization (guinea pig)	No sensitizing effects known[2]	Not sensitizing	OECD 406

Table 3: Genotoxicity

Toxicological Endpoint	Linear C12 Alkane (n-Dodecane)	Branched C12 Alkane (Isododecane)	Test Guideline
Bacterial Reverse Mutation Assay (Ames Test)	Not expected to be genotoxic (based on read-across)[3]	No data available, but isoparaffins are generally not genotoxic	OECD 471
In vitro Mammalian Cell Gene Mutation Test	Negative in BlueScreen assay[3]	No data available	BlueScreen HC

Table 4: Ecotoxicity

Toxicological Endpoint	Linear C12 Alkane (n-Dodecane)	Branched C12 Alkane (Isododecane)	Test Guideline
Acute Aquatic Toxicity (Daphnia magna)	EL50 >1,000 mg/L (48h) [4]	Very toxic to aquatic organisms	OECD 202
Acute Aquatic Toxicity (Fish)	LL50 >1,000 mg/L (96h) [4]	No specific data found, but generally considered toxic	OECD 203

Note on other branched C12 isomers: Limited toxicological data is available for other branched C12 alkanes such as 2-methylundecane and 3-methyldodecane. 2-methylundecane is also classified as an aspiration hazard.[\[5\]](#) For 3-methyldodecane, there is a lack of comprehensive toxicological data.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on the referenced OECD guidelines.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential adverse effects of a substance following a single, 24-hour dermal application.

- **Animal Model:** Healthy, young adult albino rabbits are typically used.
- **Preparation:** The day before the test, the fur on the dorsal area of the trunk is clipped.
- **Application:** The test substance is applied uniformly over an area of at least 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure:** The exposure duration is 24 hours.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

- **Endpoint:** The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Skin Irritation/Corrosion (OECD 404)

This guideline evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- **Animal Model:** Albino rabbits are the preferred species.
- **Application:** A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of clipped skin (approximately 6 cm²). The treated area is covered with a gauze patch.
- **Exposure:** The exposure period is typically 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may continue for up to 14 days to assess the reversibility of any effects.[\[8\]](#)
- **Scoring:** The severity of the skin reactions is graded according to a numerical scoring system.

Eye Irritation/Corrosion (OECD 405)

This test is designed to determine the potential of a substance to produce irritation or damage to the eye.

- **Animal Model:** Healthy, adult albino rabbits are used.
- **Application:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to evaluate the reversibility of lesions.[\[9\]](#)

- Scoring: Ocular lesions are scored based on a standardized system.

Skin Sensitization (OECD 406)

This guideline describes procedures to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis). The Guinea Pig Maximization Test (GPMT) is one of the recommended methods.

- Animal Model: Young, adult guinea pigs are used.
- Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same area.
- Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance to an untreated area.[\[10\]](#)
- Observation: The skin at the challenge site is observed for signs of a sensitization reaction (erythema and edema) at 24 and 48 hours after the challenge application.
- Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- Procedure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).[\[11\]](#)
- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on an amino acid-deficient medium) compared to the negative control.[\[12\]](#)

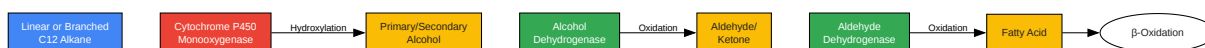
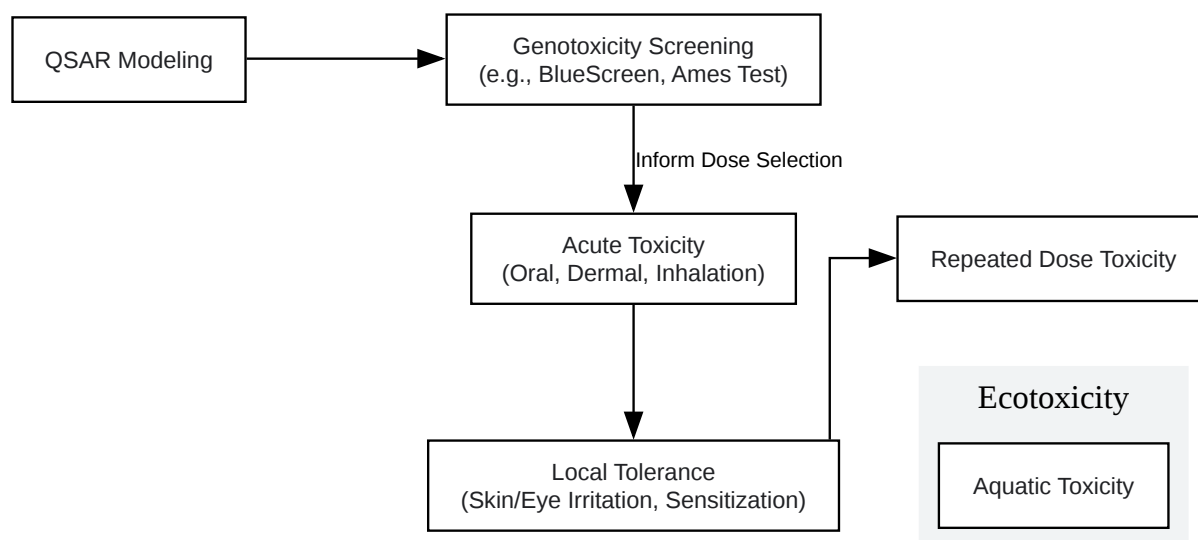
BlueScreen™ HC Genotoxicity Assay

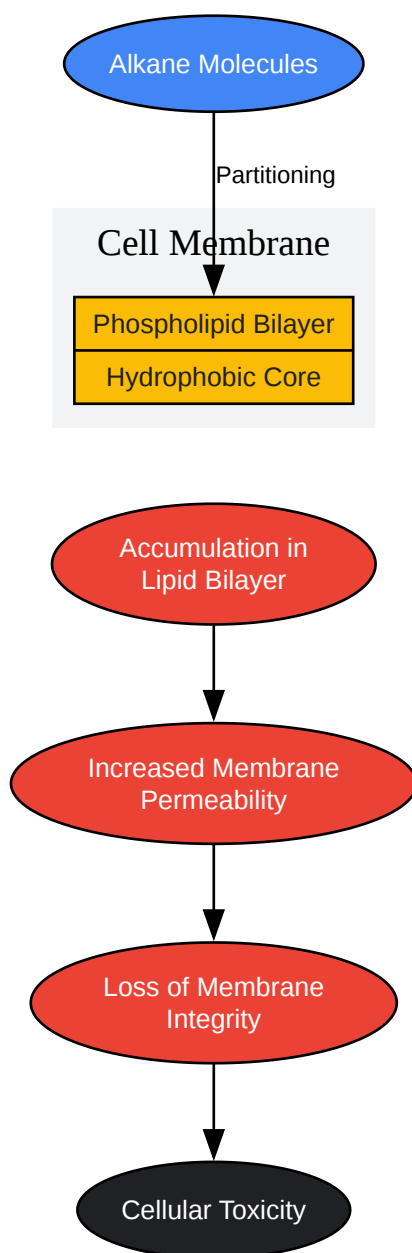
This is a high-throughput in vitro assay for assessing the genotoxic potential of substances.

- **Test System:** A genetically modified human-derived lymphoblastoid cell line (TK6) is used. These cells contain a reporter gene (Gaussia luciferase) linked to the GADD45a gene, which is involved in the cellular response to genotoxic stress.
- **Procedure:** The cells are exposed to various concentrations of the test substance in microplates, both with and without metabolic activation (S9 mix). The exposure period is typically 48 hours.
- **Endpoint:** An increase in the expression of the GADD45a gene, measured by the luminescence of the luciferase reporter, indicates a genotoxic response. Cytotoxicity is also measured to ensure that the observed genotoxicity is not a result of cell death.[3]

Mandatory Visualizations

Logical Relationship of Toxicity Assessment





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